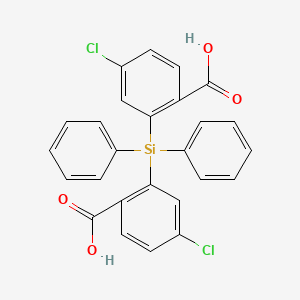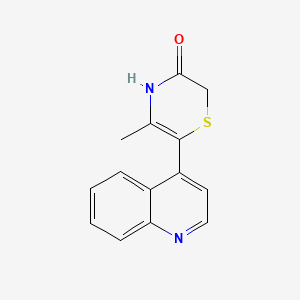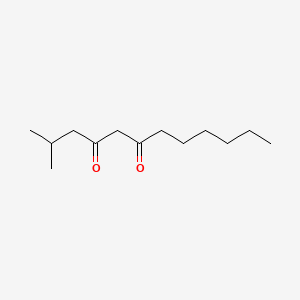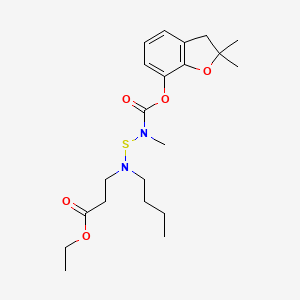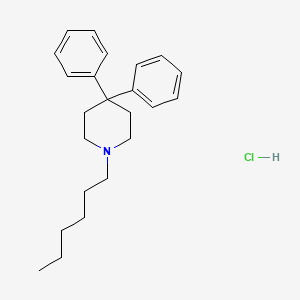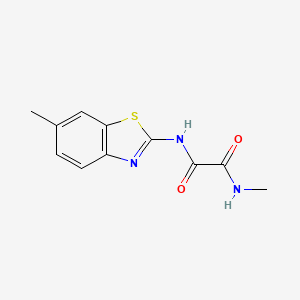
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C25H20ClFO2PS It is known for its unique structure, which includes a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 5-chloro-2-formylbenzenesulfonyl fluoride with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme inhibition, as the sulfonyl fluoride group is known to interact with serine proteases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other molecules. This reactivity is exploited in various applications, such as enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-formylbenzenesulfonyl fluoride: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a structural component of the target compound.
Uniqueness
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a triphenylphosphoranyl moiety. This structure imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
31444-57-2 |
|---|---|
Molecular Formula |
C25H20ClFO2PS+ |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(4-chloro-2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-21-17-16-20(25(18-21)31(27,28)29)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19H2/q+1 |
InChI Key |
KGFKXSOEZCRFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


